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Compound of Interest

Compound Name: Vinclozolin M2

Cat. No.: B033286

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo toxicological profiles of Vinclozolin
M2 and procymidone, two dicarboximide fungicides known for their anti-androgenic properties.
The information presented is curated from a range of experimental studies to support
researchers and professionals in the fields of toxicology and drug development.

Executive Summary

Both Vinclozolin, acting through its more potent metabolite M2, and procymidone are
recognized endocrine disruptors that primarily exert their toxicity by antagonizing the androgen
receptor. This mechanism underlies their significant effects on male reproductive and
developmental endpoints observed in in vivo studies, predominantly in rats. While both
compounds induce a similar spectrum of anti-androgenic effects, including reproductive tract
malformations and altered hormone levels, there are nuances in their potency and metabolic
handling that differentiate their toxicological profiles. Vinclozolin has been classified as a
probable human carcinogen, while procymidone's carcinogenic potential has also been noted
by regulatory agencies.

Quantitative Toxicological Data

The following tables summarize key quantitative data from in vivo studies to facilitate a direct
comparison between vinclozolin and procymidone. It is important to note that most in vivo
studies for vinclozolin are conducted using the parent compound, with the understanding that
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its toxicity is mediated by its metabolites, M1 and M2. M2 is the more potent anti-androgenic
metabolite.[1][2][3]

Table 1: Acute Toxicity

Compound Species Route LD50 Reference
Vinclozolin Rat Oral >10,000 mg/kg [4115]
Guinea Pig Oral ~8,000 mg/kg [4][5]
Rat Dermal >2,000 mg/kg
Rat Inhalation (4h) >29 mg/L [4][5]
Procymidone Rat Oral >5,000 mg/kg bw  [6]
Rat Dermal >2,500 mg/kg bw  [6][7]
Rat Inhalation >1.5 mg/L [6]
Table 2: Developmental and Reproductive Toxicity
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Table 3: Carcinogenicity
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Mechanism of Action: Androgen Receptor
Antagonism

The primary mechanism of toxicity for both Vinclozolin M2 and procymidone is the competitive
inhibition of the androgen receptor (AR). This prevents endogenous androgens, such as
testosterone and dihydrotestosterone (DHT), from binding to and activating the receptor, which
is crucial for the normal development and function of male reproductive tissues.
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Caption: Androgen receptor signaling and its inhibition by Vinclozolin M2 and Procymidone.

Experimental Protocols

The toxicological evaluation of these compounds relies on standardized in vivo assays. The
following are summaries of key experimental protocols.

Prenatal Developmental Toxicity Study (OECD Guideline
414)

This study is designed to assess the potential adverse effects of a substance on the pregnant
female and the developing embryo and fetus.[17][18][19][20]

« Animal Model: Typically pregnant rats or rabbits.

e Dosing: The test substance is administered to pregnant females daily, usually from
implantation to the day before caesarean section. For both vinclozolin and procymidone, oral
gavage is a common route.[1][3]

« Endpoints Evaluated:
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o Maternal: Clinical observations, body weight, food consumption, and post-mortem
examination.

o Fetal: Number of implantations, resorptions, live and dead fetuses, fetal body weight, and
external, visceral, and skeletal abnormalities.

¢ Logical Workflow:

Pregnant Dams

Daily Dosing
(Implantation to near term)

!

Maternal Observation
(Clinical signs, weight)

Caesarean Section
(Day before parturition)

Fetal Examination
(Weight, external, visceral,
skeletal abnormalities)

Uterine Examination
(Implantations, resorptions)

Data Analysis

Click to download full resolution via product page

Caption: Workflow for a prenatal developmental toxicity study (OECD 414).
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Hershberger Bioassay (OECD Guideline 441)

This short-term in vivo screening assay is used to identify substances with androgenic or anti-
androgenic activity.[21][22][23][24]

o Animal Model: Castrated peripubertal male rats.

e Dosing: The test substance is administered for 10 consecutive days. For anti-androgenicity
testing, it is co-administered with a reference androgen agonist (e.g., testosterone
propionate).

o Endpoints Evaluated: The weights of five androgen-dependent tissues are measured:

[e]

Ventral prostate

o

Seminal vesicles (plus coagulating glands)

[¢]

Levator ani-bulbocavernosus muscle

[¢]

Cowper's glands

[e]

Glans penis

« Interpretation: A statistically significant decrease in the weight of at least two of these tissues
in the presence of the reference androgen indicates anti-androgenic activity.

o Experimental Workflow:
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Caption: Workflow for the Hershberger bioassay (OECD 441).

Comparative Toxicological Discussion
Developmental and Reproductive Toxicity

Both vinclozolin and procymidone are potent developmental and reproductive toxicants in male
rats, with their effects stemming from their anti-androgenic activity. Perinatal exposure to
vinclozolin leads to a range of malformations in male offspring, including hypospadias, cleft
phallus, ectopic testes, and atrophic seminal vesicles and prostate glands.[2] Similarly,
procymidone induces abnormalities in the external genitalia of male rat offspring.[6]
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A comparative study suggests that vinclozolin is slightly more potent in inducing these
malformations than procymidone.[20] Both compounds have been shown to reduce the weight
of androgen-dependent tissues and alter hormone levels, such as increasing luteinizing
hormone (LH) and follicle-stimulating hormone (FSH) due to the disruption of the negative
feedback loop.[20][25][26]

Species Differences in Metabolism and Toxicity

A crucial aspect of procymidone's toxicology is the significant species difference in its
metabolism. Rats are more susceptible to its developmental toxicity than rabbits and monkeys.
[27][28] This is attributed to differences in the metabolism and excretion of a key hydroxylated
metabolite, which has anti-androgenic activity. In rats, this metabolite has a longer half-life in
the plasma compared to other species.[27][28] Studies suggest that the metabolic and
excretion profiles of procymidone in humans are more similar to those of monkeys and rabbits,
indicating a potentially lower developmental toxicity risk for humans compared to what is
observed in rats.[27][28]

For vinclozolin, its toxicity is dependent on its metabolism to M1 and M2.[2][3] These
metabolites are more potent androgen receptor antagonists than the parent compound.[2]

Carcinogenicity

Both fungicides have raised concerns regarding their carcinogenic potential. Vinclozolin has
been associated with testicular Leydig cell tumors, prostate adenomas, and ovarian tumors in
rats.[12] The US EPA has classified vinclozolin as a probable human carcinogen (Group B2),
although this was later revised to a possible human carcinogen (Group C).[12] Procymidone
has been shown to induce liver tumors in mice and testicular tumors in rats, leading to its
classification as a probable human carcinogen (Group B2) by the US EPA.[6][13][14][15][16]

Conclusion

Vinclozolin M2 and procymidone share a common mechanism of in vivo toxicity through
androgen receptor antagonism, leading to a similar spectrum of developmental and
reproductive effects in male laboratory animals. While vinclozolin appears to be slightly more
potent in inducing malformations, the toxicokinetics of procymidone show significant species
differences, suggesting a potentially lower risk for humans than indicated by rat studies. Both
compounds have been identified as probable or possible human carcinogens based on animal
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studies. This comparative guide highlights the critical toxicological endpoints and provides the

foundational data and methodologies for informed risk assessment and further research into

the effects of these endocrine-disrupting chemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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